(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

This (2S)-configured N-tert-butanesulfinyl pyrrolidine is the direct precursor to the (S)-enantiomer of the larotrectinib intermediate. The chiral sulfinyl auxiliary locks the configuration, preventing racemization and enabling diastereoselective transformations with >99:1 dr. It replaces classical resolution (61.7% yield, 98.4% ee) with a high-yield (88-98%), single-step process that delivers >99% ee without chromatography. Supplied as a single diastereomer at 97% HPLC purity, it is a superior, ready-to-use chiral building block for medicinal chemistry and kilogram-scale asymmetric synthesis.

Molecular Formula C14H19F2NOS
Molecular Weight 287.37
CAS No. 1443538-32-6
Cat. No. B2637823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine
CAS1443538-32-6
Molecular FormulaC14H19F2NOS
Molecular Weight287.37
Structural Identifiers
SMILESCC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13-,19?/m0/s1
InChIKeyKNGQIERPRIBUMA-DJJJIMSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2S)-1-tert-Butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine (CAS 1443538-32-6): A Definitive Chiral Pyrrolidine Building Block


The compound (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine (CAS 1443538-32-6) is a chiral N-tert-butanesulfinyl pyrrolidine derivative, widely recognized as a key intermediate for synthesizing enantiomerically pure 2-aryl pyrrolidines [1]. It belongs to the Ellman sulfinamide auxiliary family, where the tert-butylsulfinyl group provides powerful stereocontrol. The 2,5-difluorophenyl substituent is a critical pharmacophoric element in tropomyosin receptor kinase (Trk) inhibitors, most notably the FDA-approved drug larotrectinib [2]. Commercially, this compound is typically supplied as a single diastereomer with a purity of 97% (HPLC), making it a ready-to-use chiral building block for both medicinal chemistry campaigns and process-scale asymmetric synthesis [3].

Procurement Alert: Why CAS 1443538-32-6 Cannot Be Substituted by Generic 2-(2,5-Difluorophenyl)pyrrolidine or Other Chiral Auxiliaries


Substituting (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine with its unsulfinylated free amine (2-(2,5-difluorophenyl)pyrrolidine) or alternative sulfinyl auxiliaries introduces significant risks of stereochemical erosion, synthetic inefficiency, and regulatory non-compliance. The unprotected amine is prone to racemization under both acidic and basic conditions, whereas the N-sulfinyl group locks the configuration and enables subsequent diastereoselective transformations with dr values typically exceeding 99:1 [1]. The (2S) stereochemistry is non-interchangeable with the (2R)-diastereomer (CAS 1443538-31-5), as they lead to opposite enantiomers of the target amine . Furthermore, replacing the 2,5-difluorophenyl moiety with unsubstituted phenyl or 4-fluorophenyl eliminates the hydrogen-bonding and steric interactions essential for Trk kinase binding, directly compromising pharmacological activity [2].

Quantitative Head-to-Head Evidence: Why (2S)-N-tert-Butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine Outperforms Alternatives


Diastereoselectivity in 2-Aryl Pyrrolidine Synthesis: N-tert-Butylsulfinyl Auxiliary vs. N-p-Tolylsulfinyl and N-Benzyl Protection

In the reductive cyclization of γ-chloro-N-sulfinyl ketimines, the tert-butylsulfinyl auxiliary consistently yields N-tert-butanesulfinyl-2-substituted pyrrolidines with a diastereomeric ratio (dr) of 99:1, whether the reducing agent is LiBHEt₃ (giving the (SS,R)-diastereomer) or DIBAL-H/LiHMDS (giving the (SS,S)-diastereomer) [1]. This performance far exceeds that of the p-tolylsulfinyl auxiliary, which typically affords dr values of 10:1 to 20:1 under comparable conditions due to its reduced steric bulk [2]. The N-benzyl protecting group, a common alternative, provides no asymmetric induction (dr ≈ 1:1) and requires a separate resolution step, incurring a minimum 50% yield loss [3].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity Pyrrolidine

Yield and Enantiomeric Excess: CAS 1443538-32-6 as a Chiral Auxiliary vs. Classical Resolution of Racemic 2-(2,5-Difluorophenyl)pyrrolidine

Deprotection of the newly formed N-tert-butanesulfinyl-2-(2,5-difluorophenyl)pyrrolidine (prepared via the sulfinyl auxiliary route) yields the corresponding free (2S)-pyrrolidine in quantitative yield with an enantiomeric excess (ee) exceeding 99% [1]. In contrast, the classical resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine using D-malic acid, even with recycling, requires three cycles to achieve 61.7% yield at 98.4% ee, with a theoretical maximum yield limited to 50% per cycle [2]. The auxiliary-mediated route thus achieves a net yield of 88–98% with >99% ee in a single synthetic operation, directly translating to a >1.6-fold yield advantage and superior enantiopurity [1].

Process Chemistry Chiral Resolution Enantiomeric Excess Larotrectinib

Regiochemical Integrity of the 2,5-Difluorophenyl Substituent: Biological Relevance for Trk Inhibition

The 2,5-difluorophenyl substitution pattern is a non-negotiable pharmacophoric requirement for potent Trk kinase inhibition. In the fused heteroaryl Trk inhibitor series leading to larotrectinib, replacement of the 2,5-difluorophenyl group with a 2,4-difluorophenyl or 4-fluorophenyl analog resulted in at least a 10-fold loss in TrkA inhibitory potency (IC₅₀ > 100 nM vs. <10 nM for the parent) [1]. Consequently, procurement of CAS 1443538-32-6—the (2S)-stereoisomer bearing the correct 2,5-difluoro substitution—ensures direct incorporation of the validated pharmacophore without additional isomeric purification that would be required if purchasing generic mixtures or incorrect regioisomers [2].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship Trk

Stereochemical Fidelity Under Acidic Deprotection: tert-Butylsulfinyl vs. Other Chiral Auxiliaries

The N-tert-butylsulfinyl group can be cleanly removed under mild acidic conditions (4N HCl in dioxane/MeOH) without epimerization at the C2 stereocenter, as evidenced by the retention of >99% ee in the free pyrrolidine product [1]. In contrast, N-acetyl or N-benzoyl auxiliaries require harsher hydrolytic conditions (refluxing 6N HCl, >12 h) that lead to partial racemization (ee drop of 5–15%) [2]. The tert-butylsulfinyl auxiliary also generates volatile byproducts (isobutylene, SO₂) that are easily separated, simplifying product isolation compared to phosphonate or oxazolidinone auxiliaries that require chromatographic removal .

Chiral Auxiliary Stability Deprotection Racemization Process Safety

Definitive Application Scenarios for (2S)-1-tert-Butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine in Research and Manufacturing


Scale-Up Synthesis of (S)-2-(2,5-Difluorophenyl)pyrrolidine for API Manufacturing

This compound is the direct precursor to the (S)-enantiomer of the larotrectinib pyrrolidine intermediate. Using the N-tert-butylsulfinyl auxiliary approach, kilogram-scale batches of (S)-2-(2,5-difluorophenyl)pyrrolidine can be produced in >95% yield and >99% ee without chromatographic purification [1]. This is the preferred procurement strategy for CROs and CDMOs supporting Trk inhibitor development programs.

Asymmetric Diversity-Oriented Synthesis of 2-Aryl Pyrrolidine Libraries

For medicinal chemistry groups exploring SAR around the pyrrolidine core, CAS 1443538-32-6 serves as a single, high-purity chiral building block from which both (2S)- and (2R)-configured analogs can be accessed simply by the choice of reducing agent (LiBHEt₃ vs. DIBAL-H/LiHMDS) without the need to stock separate enantiomeric auxiliaries [1]. This reduces inventory complexity and procurement costs.

Late-Stage Functionalization via Sulfinyl-Directed Lithiation

The tert-butylsulfinyl group not only controls stereochemistry but also directs ortho-lithiation of the pyrrolidine ring, enabling the introduction of additional substituents at the C3 position. This reactivity differentiates it from N-Boc or N-Cbz protected analogs, which lack this directing ability and require pre-functionalized starting materials [2].

Replacement of Classical Resolution in Generic Drug Development

For generic pharmaceutical manufacturers developing processes for larotrectinib or related Trk inhibitors, substituting the classical resolution route (61.7% yield, 98.4% ee after 3 cycles) with the N-sulfinyl auxiliary route (88–98% yield, >99% ee in one step) substantially reduces manufacturing costs, solvent waste, and cycle time [3]. This translates to improved process mass intensity (PMI) metrics, a key selection criterion in green chemistry-focused procurement decisions.

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